3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex heterocyclic compound that features a pyrazole, pyrrolidine, and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)pyridazine: Shares the pyrazole and pyridazine moieties but lacks the pyrrolidine ring.
1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine: Contains the pyrazole and pyrrolidine rings but not the pyridazine moiety.
Uniqueness
The uniqueness of 3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C20H21N5O2/c1-24-13-17(11-21-24)20(26)25-10-9-15(12-25)14-27-19-8-7-18(22-23-19)16-5-3-2-4-6-16/h2-8,11,13,15H,9-10,12,14H2,1H3 |
InChI Key |
YAKKGKBIWXXFCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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